molecular formula C8H5F2NO4 B8523386 (2,3-Difluoro-5-nitrophenyl)acetic acid CAS No. 875003-88-6

(2,3-Difluoro-5-nitrophenyl)acetic acid

Cat. No.: B8523386
CAS No.: 875003-88-6
M. Wt: 217.13 g/mol
InChI Key: HFKPSXLOLLNFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluoro-5-nitrophenyl)acetic Acid is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. This compound features a phenylacetic acid core that is selectively functionalized with two fluorine atoms and a nitro group at the 2, 3, and 5 positions of the aromatic ring. This specific substitution pattern makes it a versatile intermediate for constructing more complex molecules, particularly in the development of pharmaceutical agents. The nitro group serves as a key handle for further synthetic transformations; it can be readily reduced to a primary amino group, providing a versatile aniline intermediate that can be used in amide coupling or diazotization reactions to access a diverse array of derivatives . The presence of fluorine atoms, which are common in modern drug design, can influence a molecule's electronic properties, metabolic stability, and bioavailability. As a phenylacetic acid derivative, this compound is directly useful in condensation reactions or can be readily converted into acid chlorides or active esters for peptide-mimetic synthesis. It serves as a key precursor in the synthesis of various heterocyclic systems and is instrumental in the research and development of targeted small-molecule therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect high lot-to-lot consistency and comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure reliability in experimental outcomes. For specific storage conditions and handling instructions, please refer to the associated Safety Data Sheet.

Properties

CAS No.

875003-88-6

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,3-difluoro-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-6-3-5(11(14)15)1-4(8(6)10)2-7(12)13/h1,3H,2H2,(H,12,13)

InChI Key

HFKPSXLOLLNFRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Sources :

Physicochemical Properties

  • Acidity : The nitro group in this compound enhances the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the hydroxyl variant (pKa ~4.5–5.0) .
  • Solubility : Chlorine substituents (e.g., 1-Chloro-3-fluoro-5-nitrobenzene) reduce water solubility, whereas hydroxyl groups improve it.
  • Thermal Stability : Nitro derivatives exhibit lower thermal stability due to the risk of exothermic decomposition, whereas hydroxylated analogs are more stable .

Research Findings and Key Distinctions

Regioisomer Challenges : The target compound’s synthesis yields a 50/50 regioisomer mixture, complicating purification compared to single-isomer analogs like 2-(2,3-Difluoro-6-nitrophenyl)acetic acid .

Electronic Effects : The nitro group in this compound creates a strong electron-withdrawing effect, enhancing electrophilic substitution rates at specific ring positions compared to chlorine or hydroxyl groups .

Q & A

Q. What are the common synthetic routes for (2,3-Difluoro-5-nitrophenyl)acetic acid, and what are their key intermediates?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aromatic ring. A plausible route starts with fluorination of a nitro-substituted phenyl precursor, followed by coupling with an acetic acid moiety. For example:

Nitration and Fluorination : Introduce nitro and fluorine groups via electrophilic substitution using HNO₃/H₂SO₄ and select fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–5°C) to minimize byproducts .

Acetic Acid Coupling : Employ Ullmann or Buchwald-Hartwig coupling to attach the acetic acid group, using Pd catalysts and ligands (e.g., XPhos) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Key intermediates include 2,3-difluoro-5-nitrobenzene and boronic acid derivatives (e.g., (2,3-difluoro-5-nitrophenyl)boronic acid) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substituent positions and absence of regioisomers. For example, distinct splitting patterns in ¹⁹F NMR differentiate ortho/para fluorine atoms .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS to verify molecular weight and detect impurities (<1% threshold) .
  • Melting Point Analysis : Compare observed mp (e.g., 255–257°C) with literature values to assess crystallinity and purity .

Q. What are the recommended protocols for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis. Desiccate to avoid moisture-induced side reactions .
  • Handling : Use gloveboxes for air-sensitive steps. Quench residual acidity post-synthesis with NaHCO₃ washes, followed by lyophilization for solvent removal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved when characterizing derivatives?

  • Methodological Answer :
  • Multi-Nuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to resolve overlapping signals. For example, 2D HSQC can correlate fluorine atoms with adjacent protons, clarifying substitution patterns .
  • Computational Validation : Use DFT calculations (Gaussian, ORCA) to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent effects (PCM model) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁸O labels to track nitro group behavior under reaction conditions .

Q. What methodologies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 3³ design can identify optimal Pd catalyst (0.5–2 mol%) and solvent (DMF vs. THF) combinations .
  • In Situ Monitoring : Use ReactIR or inline NMR to track reaction progress and adjust parameters dynamically. Terminate reactions at >90% conversion to minimize byproducts .
  • Metabolic Flux Analogues : Adapt metabolic flux analysis (MFA) from bacterial systems to map rate-limiting steps (e.g., fluorination vs. nitration bottlenecks) .

Q. How do nitro and fluorine substituents influence reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Nitro groups deactivate the ring, directing nucleophiles to meta positions. Fluorine’s inductive (-I) effect further stabilizes intermediates, reducing reaction rates. Kinetic studies (Eyring plots) can quantify activation barriers .
  • Steric Considerations : Ortho-fluorine atoms hinder bulky nucleophiles (e.g., Grignard reagents). Computational modeling (MD simulations) predicts steric clashes and guides reagent selection .

Q. What strategies mitigate side reactions (e.g., denitration) during synthesis?

  • Methodological Answer :
  • Protective Groups : Temporarily protect the nitro group with Boc or Fmoc during fluorination. Deprotect post-reaction using TFA or UV light .
  • Low-Temperature Quenching : Add reagents slowly at –78°C (dry ice/acetone bath) to prevent exothermic decomposition .
  • Byproduct Trapping : Use scavengers (molecular sieves, polymer-bound reagents) to sequester reactive intermediates like NO₂⁺ .

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